molecular formula C14H8ClFN2O B5697825 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5697825
M. Wt: 274.68 g/mol
InChI Key: LNSYCGDFXQHYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential as a high-performance organic semiconductor due to its efficient charge transport properties.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. It also has potential applications in various fields of scientific research. However, one limitation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for its anti-inflammatory and analgesic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in inducing apoptosis in cancer cells.
In the field of materials science, further studies are needed to optimize the performance of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as an organic semiconductor. This includes optimizing the synthesis method and exploring its potential for use in various electronic devices.
Overall, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its performance for use in various applications.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus oxychloride to obtain 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been reported to be efficient and yields a high purity product.

Scientific Research Applications

3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its anti-inflammatory and analgesic properties. It has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a high-performance organic semiconductor. Its unique chemical structure allows for efficient charge transport, making it a promising candidate for use in electronic devices.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSYCGDFXQHYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

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